3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3
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Overview
Description
WDR5-0103-d3 is a potent and selective antagonist of WD repeat-containing protein 5 (WDR5). This compound is known for its ability to inhibit the interaction between WDR5 and mixed-lineage leukemia (MLL) protein, making it a valuable tool in epigenetic research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WDR5-0103-d3 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of WDR5-0103-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
WDR5-0103-d3 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving WDR5-0103-d3 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO or acetonitrile, with temperatures ranging from room temperature to elevated temperatures depending on the reaction .
Major Products Formed
The major products formed from the reactions of WDR5-0103-d3 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
WDR5-0103-d3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions and epigenetic modifications.
Biology: Employed in research on gene expression regulation and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
WDR5-0103-d3 exerts its effects by inhibiting the interaction between WDR5 and MLL protein. This inhibition disrupts the formation of the MLL complex, which is essential for the methylation of histone H3 lysine 4 (H3K4). By preventing this interaction, WDR5-0103-d3 effectively reduces the methylation of H3K4, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
WDR5-0102: Another WDR5 antagonist with a lower binding affinity compared to WDR5-0103-d3.
OICR-9429: A WIN site inhibitor that targets the interaction between WDR5 and MYC.
Uniqueness
WDR5-0103-d3 is unique due to its high potency and selectivity for WDR5. It has a binding affinity (Kd) of 450 nM, making it more effective than similar compounds like WDR5-0102. Additionally, its ability to disrupt the MLL complex makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[[3-(trideuteriomethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)/i2D3 |
InChI Key |
ZPLBXOVTSNRBFB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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